5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid
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Overview
Description
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of chloro and fluoro substituents on the benzyl and benzoic acid moieties, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid typically involves the following steps:
Preparation of 2-Chloro-6-fluorobenzyl chloride: This intermediate is synthesized by the chlorination of 2-chloro-6-fluorotoluene using chromyl chloride.
Formation of 5-Chloro-2-hydroxybenzoic acid: This compound is prepared by the chlorination of salicylic acid.
Esterification Reaction: The final step involves the reaction of 2-Chloro-6-fluorobenzyl chloride with 5-Chloro-2-hydroxybenzoic acid in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Esterification and Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding alcohol and acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Esterification and Hydrolysis: Acidic or basic conditions are used to catalyze these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemical products, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its reactivity and binding affinity to these targets. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: An intermediate in the synthesis of 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid.
2-Chloro-6-fluorobenzaldehyde: Another related compound used in the synthesis of halogenated heterocyclic compounds.
2,6-Dichloro-5-fluoronicotinonitrile: A similar compound with different substituents and applications.
Uniqueness
This compound is unique due to its specific combination of chloro and fluoro substituents, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO3/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBNADBTEOAFMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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